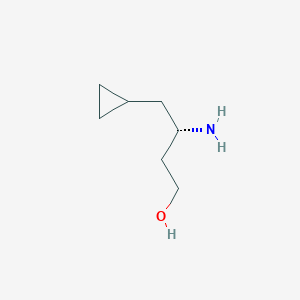

(S)-3-Amino-4-cyclopropylbutan-1-ol

Descripción

(S)-3-Amino-4-cyclopropylbutan-1-ol is a chiral amino alcohol characterized by an S-configuration at the 3rd carbon, a cyclopropyl substituent at the 4th position, and a hydroxyl group at the terminal carbon. The cyclopropyl group introduces steric and electronic effects distinct from linear or aromatic substituents, influencing its reactivity, solubility, and biological interactions.

Propiedades

Fórmula molecular |

C7H15NO |

|---|---|

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-cyclopropylbutan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |

Clave InChI |

SFYFKNSAZXEPPI-SSDOTTSWSA-N |

SMILES isomérico |

C1CC1C[C@@H](CCO)N |

SMILES canónico |

C1CC1CC(CCO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-cyclopropylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Amino-4-cyclopropylbutan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques to ensure high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-4-cyclopropylbutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Aplicaciones Científicas De Investigación

(S)-3-Amino-4-cyclopropylbutan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-4-cyclopropylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency: Analogs like compounds 12 and 13 exhibit high yields (>90%) via amination protocols .

- Protecting Groups: highlights the use of Boc (tert-butoxycarbonyl) for amino protection and ion-exchange chromatography for purification, methods likely applicable to the target compound .

Structural and Functional Differences

- Cyclopropyl vs. Electronic Effects: The cyclopropyl group’s bent bonds may delocalize electron density differently compared to aromatic (phenyl) or aliphatic (methyl) substituents, altering acidity/basicity of the amino group.

- Positional Isomerism: Compound 13 has a methyl group at position 3 instead of position 4, demonstrating how minor positional changes influence molecular properties.

Analytical Characterization

All analogs, including those in , rely on NMR (¹H, ¹³C, ¹⁹F) and HRMS for structural validation . The target compound would require similar analytical rigor to confirm stereochemistry and purity.

Research Implications

- Pharmaceutical Relevance: Amino alcohols are critical chiral building blocks. The cyclopropyl group in the target compound could enhance metabolic stability compared to phenyl or methyl analogs, a desirable trait in drug design.

- Synthetic Challenges : Cyclopropane-containing compounds often require specialized precursors (e.g., cyclopropanation reagents like Simmons-Smith) or mild reaction conditions to avoid ring-opening side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.